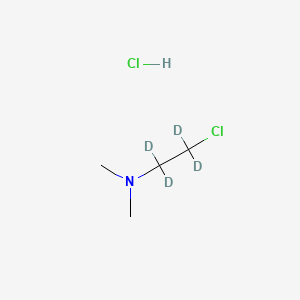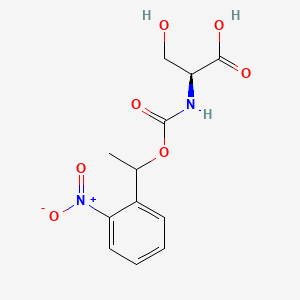![molecular formula C6H12O6 B583972 L-[4-13C]sorbose CAS No. 478506-34-2](/img/structure/B583972.png)
L-[4-13C]sorbose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-[4-13C]sorbose is a ketose belonging to the group of sugars known as monosaccharides . It has a sweetness equivalent to sucrose (table sugar) . The commercial production of vitamin C (ascorbic acid) often begins with sorbose . L-Sorbose is the configuration of the naturally occurring sugar .
Synthesis Analysis
L-Sorbose can be prepared from inexpensive O-benzylglucose . Under conditions employed for a Meerwein-Ponndorf-Verley reduction, the tetra-O-benzyl aldose converts to tetra-O-benzylsorbose. Hydrogenolysis removes the four benzyl groups, leaving sorbose . Overexpression of d-sorbitol dehydrogenase (sldh) by a strong promoter in Gluconobacter oxydans enhances the titer and productivity of L-sorbose synthesis from d-sorbitol .
Molecular Structure Analysis
The molecular formula of L-Sorbose is C6H12O6 . It has a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 5 hydroxyl groups, 2 primary alcohols, and 3 secondary alcohols .
Chemical Reactions Analysis
The acetonation of L-sorbose involves a reaction mechanism that includes a cyclic peracetylated L-sorbose-derived nitrone . This cyclic nitrone undergoes regioselective cycloadditions with alkynes, affording tetra-O-acetyl-isoxazolines .
Physical And Chemical Properties Analysis
L-Sorbose has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C . It has a molar refractivity of 37.4±0.3 cm3, a polar surface area of 118 Å2, and a molar volume of 113.4±3.0 cm3 .
Applications De Recherche Scientifique
- L-sorbose serves as a crucial intermediate in the industrial synthesis of vitamin C (L-ascorbic acid) . The conversion of L-sorbose to L-ascorbic acid involves several enzymatic steps, making it an essential component in the pharmaceutical industry.
- L-sorbose is a starting material for the synthesis of deoxygalactonojirimycin (DGJ), a pharmacological chaperone. DGJ has potential implications for treating lysosomal storage disorders .
- L-sorbose has been explored as a potential nonnutritive sweetener . Its unique properties make it an interesting candidate for use in food and beverage products.
- Researchers have investigated L-sorbose as an effective inhibitor of various glycosidases . Understanding its inhibitory effects can contribute to drug development and enzyme-related research.
- L-gulose, derived from L-sorbose, is an important component of Bleomycin A2, an anti-tumor antibiotic . Additionally, 6-deoxy-L-gulose is present in zorbamycin, another anti-tumor antibiotic .
Vitamin C (L-Ascorbic Acid) Production
Pharmacological Chaperone Synthesis
Nonnutritive Sweetener Research
Glycosidase Inhibition Studies
Anti-Tumor Antibiotics
Antibacterial Agents
Mécanisme D'action
Target of Action
L-[4-13C]sorbose, also known as L-sorbose-4-13C, primarily targets the enzyme ß-glucosidase in the thermophilic fungus Humicola grisea var. thermoidea . This enzyme plays a crucial role in the breakdown of complex carbohydrates. L-sorbose also targets ketohexokinase (KHK) , an enzyme that phosphorylates L-sorbose to produce L-sorbose-1-phosphate .
Mode of Action
L-sorbose interacts with its targets, leading to significant changes in their activity and the overall metabolic processes. The addition of L-sorbose to cultures containing cellobiose, a good inducer of ß-glucosidase, enhances the extracellular levels of the enzyme 3.3-fold . This demonstrates stimulation of both enzyme synthesis and secretion. The stimulation of enzyme production by sorbose is dependent on the presence of cellobiose as an inducer .
Biochemical Pathways
The biochemical pathway of L-sorbose metabolism involves several steps . L-sorbose is first converted to L-sorbose-1-phosphate by the action of ketohexokinase . This is then reduced to D-glucitol 6-phosphate, which is further converted to D-fructose 6-phosphate . These reactions are part of the larger carbohydrate metabolism pathway, affecting downstream processes such as glycolysis.
Pharmacokinetics
It is known that l-sorbose can be internalized via the transporter glut5
Result of Action
The action of L-sorbose results in significant molecular and cellular effects. It induces morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . It also enhances the extracellular levels of cellulases in certain cultures . Moreover, L-sorbose has been reported to induce apoptosis in various cancer cells .
Safety and Hazards
Orientations Futures
L-Sorbose has been found to induce apoptosis in various cancer cells . In mouse xenograft models, L-sorbose inhibits the proliferation of tumors either alone or in combination with other anticancer drugs . These results demonstrate L-sorbose as an attractive therapeutic reagent for cancer treatment .
Propriétés
IUPAC Name |
(3S,4R,5S)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-HPPMGSIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)
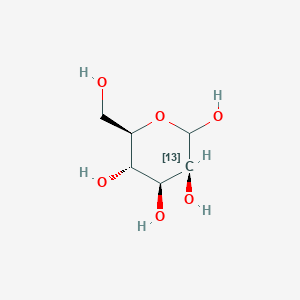


![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)
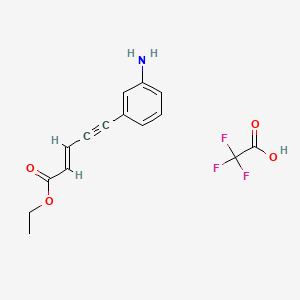
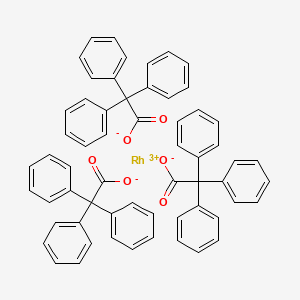
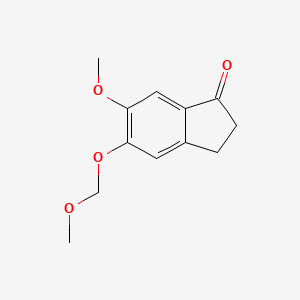
![D-[1-2H]Mannose](/img/structure/B583905.png)
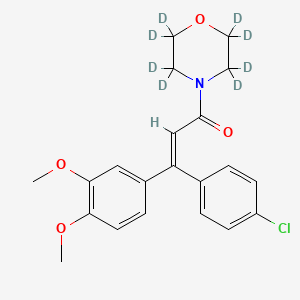
![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)
